molecular formula C16H24N2O4S B497938 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 915930-12-0

1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B497938
CAS No.: 915930-12-0
M. Wt: 340.4g/mol
InChI Key: GTFVPJIDBANQRC-UHFFFAOYSA-N
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Description

1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a synthetic organic compound characterized by its unique structural features, including a piperidine ring substituted with a sulfonyl group and a carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate amine and carbonyl compounds under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Carboxamide Group: The carboxamide moiety is typically introduced via amide bond formation, using carboxylic acids or their derivatives (e.g., acid chlorides) with amines under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxamide group can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Lithium aluminum hydride or borane complexes under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The carboxamide moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

    1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)piperidine-4-carboxylate: Similar structure but with an ester group instead of a carboxamide.

    1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)piperidine-4-amine: Contains an amine group instead of a carboxamide.

Uniqueness: 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl and carboxamide groups provide a balance of hydrophilicity and lipophilicity, enhancing its potential as a versatile intermediate in synthetic chemistry and a candidate for drug development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

1-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-11(2)13-4-5-14(22-3)15(10-13)23(20,21)18-8-6-12(7-9-18)16(17)19/h4-5,10-12H,6-9H2,1-3H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFVPJIDBANQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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